2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by different descriptors. For instance, its SMILES representation isCc1cc (cc (c1)n2ccnc2SCC (=O)NO)C
. The InChI representation is InChI=1S/C13H15N3O2S/c1-9-5-10 (2)7-11 (6-9)16-4-3-14-13 (16)19-8-12 (17)15-18/h3-7,18H,8H2,1-2H3, (H,15,17)
.
Scientific Research Applications
Catalysis and Molecular Synthesis
Research highlights the role of imidazole derivatives, closely related to "2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide", in catalyzing the coupling reactions of nucleoside methyl phosphonamidites. These compounds, including biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile, show steric repulsion effects that influence their molecular nonplanarity, impacting their catalytic properties (Bats, Schell, & Engels, 2013).
Fluorescence and Photophysical Properties
Imidazole and naphthalene derivatives have been synthesized and evaluated for their photophysical properties, demonstrating significant fluorescence. For instance, novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives were synthesized, showing absorption in the ultraviolet region and emission in the blue region, which indicates their potential for use in fluorescence-based applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial activities. A study on 2-substituted imidazole derivatives demonstrated their potential in inhibiting various bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).
Sensing Applications
Another study reported on an ESIPT (Excited State Intramolecular Proton Transfer) fluorescent dye based on HBI (Hydroxybenzimidazole), with a large Stokes shift for selective detection of Cys (Cysteine), demonstrating the compound's application in selective molecular sensing and its potential for bioimaging and biosensing (Zhang, Wang, Zheng, Chen, Tong, & Li, 2014).
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-12-17(2)14-19(13-16)26-11-10-24-23(26)28-15-22(27)25-21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFMSFQEGUBLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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